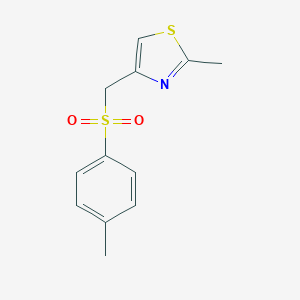![molecular formula C12H15NO5 B274629 {2-[(4-Methoxybenzyl)amino]-2-oxoethoxy}acetic acid](/img/structure/B274629.png)
{2-[(4-Methoxybenzyl)amino]-2-oxoethoxy}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{2-[(4-Methoxybenzyl)amino]-2-oxoethoxy}acetic acid, also known as MOEG, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MOEG is a derivative of glycine and has been shown to possess a wide range of biochemical and physiological effects that make it a promising candidate for the development of novel drugs.
Mechanism of Action
The exact mechanism of action of {2-[(4-Methoxybenzyl)amino]-2-oxoethoxy}acetic acid is not yet fully understood. However, it is believed to work by inhibiting various signaling pathways involved in cancer cell growth and proliferation. This compound has also been shown to induce the production of reactive oxygen species (ROS) in cancer cells, leading to apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes involved in cancer cell growth and proliferation, including topoisomerase II and histone deacetylase. This compound has also been shown to induce the production of ROS and activate the p53 tumor suppressor gene.
Advantages and Limitations for Lab Experiments
One of the main advantages of using {2-[(4-Methoxybenzyl)amino]-2-oxoethoxy}acetic acid in lab experiments is its potent anti-cancer properties. This compound has been shown to be effective against a wide range of cancer cell lines, making it a promising candidate for the development of novel cancer drugs. However, one limitation of using this compound in lab experiments is its relatively low solubility in aqueous solutions, which can make it difficult to work with.
Future Directions
There are several future directions for the study of {2-[(4-Methoxybenzyl)amino]-2-oxoethoxy}acetic acid. One area of research is the development of novel drug formulations that can improve the solubility and bioavailability of this compound. Another area of research is the identification of the exact molecular targets of this compound and the mechanisms by which it exerts its anti-cancer effects. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in animal models and clinical trials.
Synthesis Methods
The synthesis of {2-[(4-Methoxybenzyl)amino]-2-oxoethoxy}acetic acid involves the reaction of glycine with 4-methoxybenzyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with ethyl oxalyl chloride to yield this compound.
Scientific Research Applications
{2-[(4-Methoxybenzyl)amino]-2-oxoethoxy}acetic acid has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of application is in the development of drugs for the treatment of cancer. This compound has been shown to possess potent anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.
properties
Molecular Formula |
C12H15NO5 |
|---|---|
Molecular Weight |
253.25 g/mol |
IUPAC Name |
2-[2-[(4-methoxyphenyl)methylamino]-2-oxoethoxy]acetic acid |
InChI |
InChI=1S/C12H15NO5/c1-17-10-4-2-9(3-5-10)6-13-11(14)7-18-8-12(15)16/h2-5H,6-8H2,1H3,(H,13,14)(H,15,16) |
InChI Key |
PIGLKBHLEAAAHG-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CNC(=O)COCC(=O)O |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)COCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[3-[2-(5-chlorothiophen-2-yl)-2-oxoethyl]sulfanyl-4-prop-2-enyl-1H-1,2,4-triazol-5-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B274546.png)
![1-[4-(2,2-Dichlorocyclopropyl)phenyl]-2-[(4-methylphenyl)sulfonyl]ethanone](/img/structure/B274549.png)
![2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-1-[4-(2,2-dichlorocyclopropyl)phenyl]ethanone](/img/structure/B274562.png)

![Ethyl 3-[(4-methylphenyl)sulfonyl]quinoxaline-2-carboxylate](/img/structure/B274565.png)
![4-[3-[2-(3-hydroxy-1-benzothiophen-2-yl)-2-oxoethyl]sulfanyl-4-methyl-1H-1,2,4-triazol-5-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B274580.png)
![2-{[1-(4-chlorophenyl)-1H-tetraazol-5-yl]sulfanyl}-N,N-diethylacetamide](/img/structure/B274581.png)
![N-(3-chloro-4-methoxyphenyl)-2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B274582.png)
![N-(3-chloro-4-fluorophenyl)-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B274583.png)
![N-(2-methylphenyl)-2-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}acetamide](/img/structure/B274584.png)
![2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-naphthalen-2-ylacetamide](/img/structure/B274595.png)
![4-tert-butyl-N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide](/img/structure/B274599.png)
![7-Tert-butyl-2-(furan-2-yl)-1,2,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4-ol](/img/structure/B274608.png)
![3-Chloro-2-[(2-methyl-1-piperidinyl)carbonyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B274616.png)